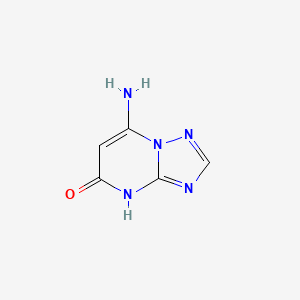
s-Triazolo(1,5-a)pyrimidin-5(4H)-one, 7-amino-
Descripción general
Descripción
The compound “s-Triazolo(1,5-a)pyrimidin-5(4H)-one, 7-amino-” is a derivative of the [1,2,4]Triazolo[1,5-a]pyrimidine . This class of compounds has been studied for their potential applications in various fields .
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For instance, a method for the synthesis of 2-(2-R-5-oxo-6,7-dihydro-4H-[1,2,4]triazolo-[1,5-a]pyrimidin-6-yl)acetanilides was proposed based on the regioselective domino reaction of N-arylitaconimides with substituted 3-aminotriazoles .Molecular Structure Analysis
The molecular structure of [1,2,4]Triazolo[1,5-a]pyrimidine derivatives has been analyzed in several studies . The molecular formula is C5H4N4 and the molecular weight is 120.11 g/mol .Chemical Reactions Analysis
The chemical reactions involving these compounds are complex and can involve multiple steps. For example, the synthesis of 2-(2-R-5-oxo-6,7-dihydro-4H-[1,2,4]triazolo-[1,5-a]pyrimidin-6-yl)acetanilides involves a domino reaction of N-arylitaconimides with substituted 3-aminotriazoles .Physical And Chemical Properties Analysis
The physical and chemical properties of [1,2,4]Triazolo[1,5-a]pyrimidine derivatives have been analyzed in several studies . For example, the compound has a topological polar surface area of 43.1 Ų .Aplicaciones Científicas De Investigación
Antitumor and Antiviral Activities
s-Triazolo[1,5-a]pyrimidin-5(4H)-one, 7-amino- derivatives have been evaluated for antitumor and antiviral activities. Research by Islam, Ashida, & Nagamatsu (2008) involved preparing these compounds and assessing their in vitro antitumor and antiviral effects.
Anti-Epileptic Activities
A study conducted by Ding et al. (2019) synthesized novel derivatives of s-Triazolo[1,5-a]pyrimidin-7(4H)-one, evaluating their anti-epileptic activities in a 4-aminopyridine-induced hyper excitability model in primary cultured neocortical neurons.
Antibacterial Activity
The antibacterial properties of derivatives containing s-Triazolo[1,5-a]pyrimidin-5(4H)-one were investigated in a study by Lahmidi et al. (2019). This research focused on synthesizing a novel derivative and evaluating its effectiveness against various bacterial strains.
Antimicrobial Activity
El-Agrody et al. (2001) explored the synthesis of novel triazolo[1,5-c]pyrimidine derivatives and tested their antimicrobial activity. This study highlights the potential of s-Triazolo[1,5-a]pyrimidin-5(4H)-one derivatives in combating microbial infections (El-Agrody, Abd El-Latif, El-Hady, Fakery, & Bedair, 2001).
Anti-Leishmanial Effects
Research by Ramírez-Macías et al. (2011) reported on the antileishmanial effects of new 1,2,4-triazolo[1,5-a]pyrimidine complexes, providing insights into their potential use in treating Leishmania infections.
Anti-HIV and Anti-HSV Activities
A study by Abdel-Hafez, Elsherief, Jo, Kurokawa, Shiraki, Kawahata, Otake, Nakamura, & Hattori (2002) synthesized and evaluated 4H-[1,2,4]-triazolo[1,5-a]pyrimidin-5-one derivatives for their anti-HIV-1 and anti-HSV-1 activities.
Propiedades
IUPAC Name |
7-amino-4H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N5O/c6-3-1-4(11)9-5-7-2-8-10(3)5/h1-2H,6H2,(H,7,8,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIXZXRNBZVMIQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N2C(=NC=N2)NC1=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40188674 | |
| Record name | s-Triazolo(1,5-a)pyrimidin-5(4H)-one, 7-amino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40188674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
s-Triazolo(1,5-a)pyrimidin-5(4H)-one, 7-amino- | |
CAS RN |
35186-69-7 | |
| Record name | 7-Amino-5-hydroxy-S-triazolo(1,5-a)pyrimidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035186697 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,5-a]pyrimidine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97090 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | s-Triazolo(1,5-a)pyrimidin-5(4H)-one, 7-amino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40188674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-AMINO-S-TRIAZOLO(1,5-A)PYRIMIDIN-5(4H)-ONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 7-AMINO-5-HYDROXY-S-TRIAZOLO(1,5-A)PYRIMIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1191P16BEX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[3-(Benzyloxy)propyl]hydrazine dihydrochloride](/img/structure/B1384063.png)

![2-Bromo-5-chloro-7-methylthiazolo[5,4-b]pyridine](/img/structure/B1384070.png)

methyl-lambda6-sulfanone](/img/structure/B1384073.png)

![2-Amino-1-[4-methyl-2-(propan-2-yl)-1,3-thiazol-5-yl]ethan-1-one dihydrochloride](/img/structure/B1384076.png)
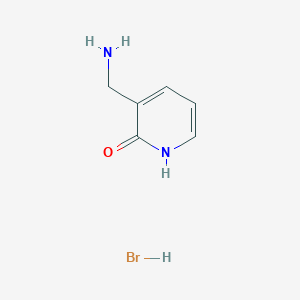
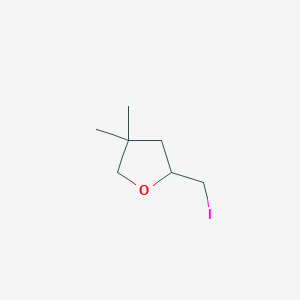
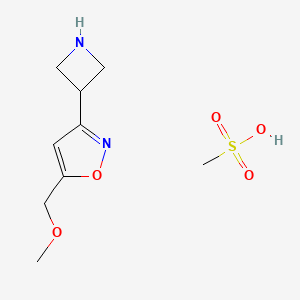
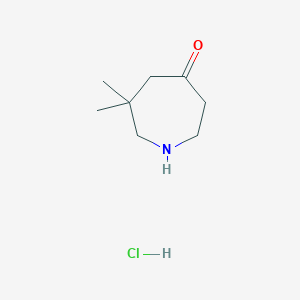

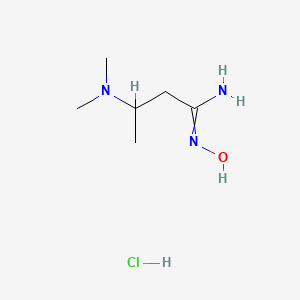
![1-[2-(1H-pyrazol-1-yl)ethyl]piperazine dihydrochloride](/img/structure/B1384086.png)